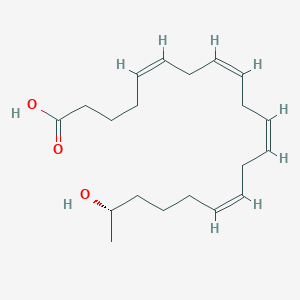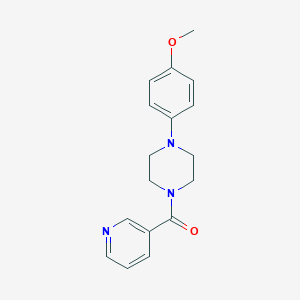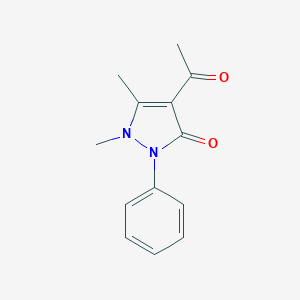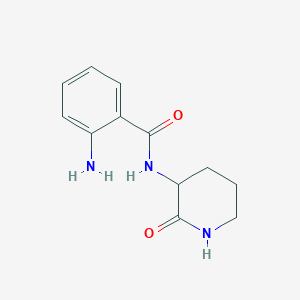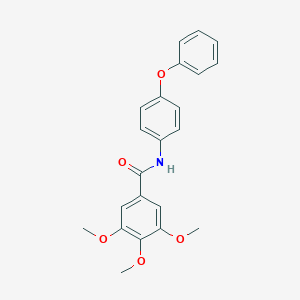
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide, also known as TPNPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPNPPB belongs to the class of benzamide derivatives and has been shown to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide involves its ability to modulate the activity of certain ion channels and receptors in the brain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to act as a positive allosteric modulator of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to increase the activity of the TRPV1 channel, which can lead to the sensation of heat and pain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been shown to enhance the activity of the GABA receptor, which can lead to the inhibition of neuronal activity. In addition, 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments include its ability to selectively modulate the activity of certain ion channels and receptors, its relatively high potency, and its availability. The limitations of using 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for the study of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide. One direction is to investigate the potential therapeutic applications of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is to study the long-term effects of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide on neuronal function and behavior. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide on ion channels and receptors.
Méthodes De Synthèse
The synthesis method of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide involves the reaction of 4-phenoxyphenylamine with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide. The synthesis of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been reported in the literature, and the purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have implications for the treatment of various neurological disorders such as epilepsy and chronic pain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been studied for its potential use as a tool compound for studying the role of ion channels and receptors in various physiological processes.
Propriétés
Numéro CAS |
112960-57-3 |
|---|---|
Nom du produit |
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide |
Formule moléculaire |
C22H21NO5 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21NO5/c1-25-19-13-15(14-20(26-2)21(19)27-3)22(24)23-16-9-11-18(12-10-16)28-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,24) |
Clé InChI |
PAOGGZSGIWSFFK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



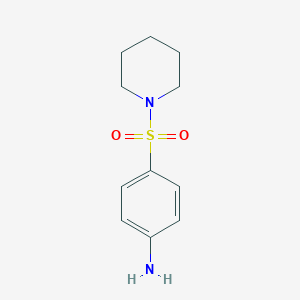
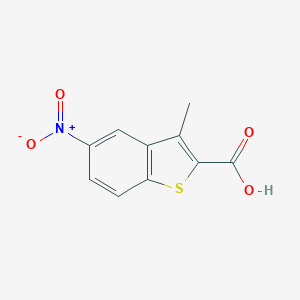
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)




